molecular formula C12H17N5O4 B1671360 Entecavir CAS No. 209216-23-9

Entecavir

Cat. No. B1671360
M. Wt: 295.29 g/mol
InChI Key: YXPVEXCTPGULBZ-WQYNNSOESA-N
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Description

Entecavir is a nucleoside analogue used in the treatment of chronic hepatitis B for patients with active viral replication, histological evidence of active disease, or persistent elevations in liver transaminases . It is marketed under the trade name Baraclude and was approved by the U.S. Food and Drug Administration (FDA) in March 2005 . It is designed to selectively inhibit the Hepatitis B virus, blocking all three steps in the replication process .


Synthesis Analysis

Entecavir was synthesized from 4-trimethylsilyl-3-butyn-2-one and acrolein . The key features of its preparation are:

  • A stereoselective boron-aldol reaction to afford the acyclic carbon skeleton of the methylenecylopentane moiety .
  • Its cyclization by a Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne .
  • The coupling with a purine derivative by a Mitsunobu reaction .

Molecular Structure Analysis

Entecavir is a guanosine nucleoside analogue with selective activity against the hepatitis B virus (HBV) . It has a chemical formula of C12H15N5O3 .


Chemical Reactions Analysis

  • Base priming .
  • Reverse transcription of the negative strand from the pregenomic messenger RNA .
  • Synthesis of the positive strand of HBV DNA .

Physical And Chemical Properties Analysis

Entecavir has a molecular weight of 295.29 . More detailed physical and chemical properties can be found in the Material Safety Data Sheet .

Scientific Research Applications

Efficacy in Reducing Hepatic Events and Mortality

Entecavir has been shown to significantly reduce hepatic events, deaths, and the incidence of hepatocellular carcinoma (HCC) in patients with chronic hepatitis B, especially those with liver cirrhosis. Studies have demonstrated that Entecavir treatment leads to a notable decrease in the risk of liver-related mortality and all-cause mortality among patients with chronic hepatitis B, indicating its potent antiviral effects and its role in improving clinical outcomes in these patients (Wong et al., 2013).

Comparison with Other Antiviral Agents

When compared to Lamivudine, another antiviral medication, Entecavir has shown superior efficacy in inducing virological response and normalization of alanine aminotransferase levels, which are indicators of liver function improvement. Entecavir has also been associated with a higher rate of histologic improvement and a more substantial decrease in serum HBV DNA levels, without significant differences in safety profiles between the two drugs (Lai et al., 2006).

Long-term Treatment Benefits

Extended therapy with Entecavir has been linked to sustained viral suppression, further reducing the rates of hepatocellular carcinoma and improving liver function over time. The long-term administration of Entecavir continues to exhibit minimal resistance, showcasing its durability and effectiveness as a treatment option for chronic hepatitis B infection (Chang et al., 2010).

Impact on Pediatric Populations

Research has also extended into the pediatric population, showing that Entecavir treatment in children and adolescents with chronic hepatitis B leads to significant antiviral efficacy and a favorable safety profile, supporting its use as a therapeutic option in younger patients (Jonas et al., 2016).

Reduction of Intrahepatic Viral Markers

Studies have indicated that Entecavir therapy results in a reduction of intrahepatic total hepatitis B virus DNA and covalently closed circular DNA levels, which are crucial for the persistence of infection. These findings highlight the potent antiviral activity of Entecavir at the intrahepatic level, contributing to the overall effectiveness of the treatment in managing chronic hepatitis B (Wong et al., 2005).

Safety And Hazards

Entecavir is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It may also cause respiratory system irritation . In terms of medical side effects, the most common include headache, insomnia, fatigue, dizziness, somnolence, vomiting, diarrhea, nausea, dyspepsia, and increased liver enzyme levels .

Future Directions

Entecavir holds promise beyond its original therapeutic indication . It acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in various tumors and is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation . Therefore, it could potentially be used in oncology .

properties

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPVEXCTPGULBZ-WQYNNSOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Entecavir hydrate

CAS RN

209216-23-9
Record name Entecavir monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209216-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entecavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209216239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENTECAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5968Y6H45M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36,200
Citations
T Shaw, S Locarnini - Expert review of anti-infective therapy, 2004 - Taylor & Francis
… Entecavir-TP, the major anabolite, accumulated rapidly and was detectable after exposure to entecavir … of 1 or 25 µM entecavir, intracellular entecavir-TP concentrations reached …
Number of citations: 144 www.tandfonline.com
P Honkoop, RA De Man - Expert opinion on investigational drugs, 2003 - Taylor & Francis
… , entecavir revealed excellent suppression of hepatitis B virus replication without significant side effects or evidence of mitochondrial toxicity. Until now, no entecavir-… Data on entecavir …
Number of citations: 138 www.tandfonline.com
SJ Matthews - Clinical therapeutics, 2006 - Elsevier
… The potential for drug interactions with entecavir appears to be minimal, although … prolong serum concentrations of entecavir. One of the Phase III studies of entecavir found statistically …
Number of citations: 99 www.sciencedirect.com
RG Gish, AS Lok, TT Chang, RA De Man, A Gadano… - Gastroenterology, 2007 - Elsevier
… Background & Aims: Entecavir demonstrated superior … entecavir and lamivudine treatment through 96 weeks. Methods: 709 HBeAg-positive CHB patients were randomized to entecavir …
Number of citations: 505 www.sciencedirect.com
TT Chang, RG Gish, R De Man, A Gadano… - … England Journal of …, 2006 - Mass Medical Soc
… entecavir group (72 percent) and 195 of 314 patients in the lamivudine group (62 percent, P=0.009). More patients in the entecavir … 48 was greater with entecavir than with lamivudine (…
Number of citations: 030 www.nejm.org
CL Lai, D Shouval, AS Lok, TT Chang… - … England Journal of …, 2006 - Mass Medical Soc
Background Entecavir is a potent and selective antiviral agent that has demonstrated efficacy in phase 2 studies in patients with hepatitis B e antigen (HBeAg)–negative chronic …
Number of citations: 655 www.nejm.org
TT Chang, CL Lai, S Kew Yoon, SS Lee… - …, 2010 - Wiley Online Library
… biochemical benefit compared to lamivudine after 48 weeks in entecavir (ETV)-022, a study … entecavir or lamivudine treatment through 96 weeks, increasing numbers of entecavir-…
Number of citations: 704 aasldpubs.onlinelibrary.wiley.com
MA McMahon, BL Jilek, TP Brennan… - … England Journal of …, 2007 - Mass Medical Soc
… guidelines, recommend entecavir for hepatitis B treatment in HIV-1–infected persons who do not meet criteria for HIV-1 treatment. Here, we report that entecavir has clinically relevant …
Number of citations: 351 www.nejm.org
M Sherman, C Yurdaydin, J Sollano, M Silva, YF Liaw… - Gastroenterology, 2006 - Elsevier
… Virologic rebound because of entecavir resistance substitutions occurred in 2 of 141 of entecavir-… The safety profile of entecavir was comparable to lamivudine with fewer ALT flares on …
Number of citations: 598 www.sciencedirect.com
…, JJ Shim, JH Sohn, YK Cho, LTS of Entecavir - Clinical …, 2020 - Elsevier
… patients treated with oral entecavir or tenofovir and followed up for the same time periods. … entecavir or TDF between 2011 and 2015 were included in the study (Figure 1). Entecavir and …
Number of citations: 22 www.sciencedirect.com

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